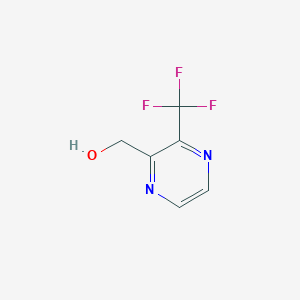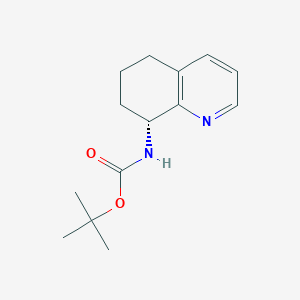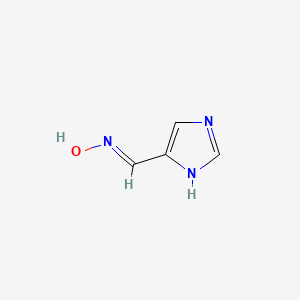
(E)-1H-Imidazole-4-carbaldehyde oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1H-Imidazole-4-carbaldehyde oxime is an organic compound characterized by the presence of an imidazole ring substituted with a carbaldehyde oxime group at the 4-position. This compound is of significant interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1H-Imidazole-4-carbaldehyde oxime typically involves the reaction of 1H-imidazole-4-carbaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction is usually carried out in an aqueous or alcoholic medium at room temperature. The general reaction scheme is as follows:
1H-Imidazole-4-carbaldehyde+Hydroxylamine Hydrochloride→(E)-1H-Imidazole-4-carbaldehyde oxime
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pH, can further improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(E)-1H-Imidazole-4-carbaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile derivatives.
Reduction: Reduction of the oxime group can yield the corresponding amine.
Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions on the imidazole ring.
Major Products
Oxidation: Formation of nitrile derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-1H-Imidazole-4-carbaldehyde oxime is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with biological macromolecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its derivatives may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of (E)-1H-Imidazole-4-carbaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and protein function. The imidazole ring can participate in π-π stacking interactions and hydrogen bonding, further modulating its biological activity.
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde oxime: Similar in structure but with a benzene ring instead of an imidazole ring.
Acetaldehyde oxime: Contains an aldehyde oxime group but lacks the heterocyclic ring.
Pyridine-4-carbaldehyde oxime: Similar structure with a pyridine ring instead of an imidazole ring.
Uniqueness
(E)-1H-Imidazole-4-carbaldehyde oxime is unique due to the presence of the imidazole ring, which imparts distinct electronic and steric properties. This uniqueness allows for specific interactions with biological targets and chemical reagents, making it a versatile compound in various applications.
Properties
Molecular Formula |
C4H5N3O |
|---|---|
Molecular Weight |
111.10 g/mol |
IUPAC Name |
(NE)-N-(1H-imidazol-5-ylmethylidene)hydroxylamine |
InChI |
InChI=1S/C4H5N3O/c8-7-2-4-1-5-3-6-4/h1-3,8H,(H,5,6)/b7-2+ |
InChI Key |
VZEMVZZNSNMEPJ-FARCUNLSSA-N |
Isomeric SMILES |
C1=C(NC=N1)/C=N/O |
Canonical SMILES |
C1=C(NC=N1)C=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Amino-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B12974253.png)
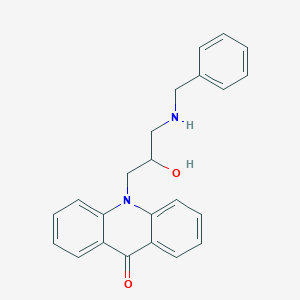
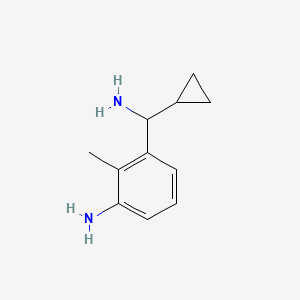
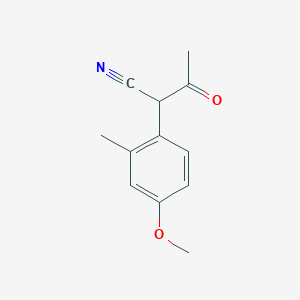
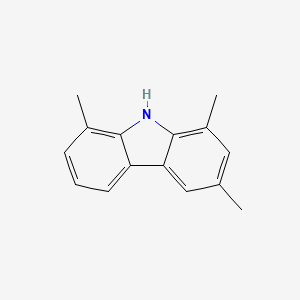

![Pyrimido[5,4-c]pyridazin-8-amine](/img/structure/B12974295.png)
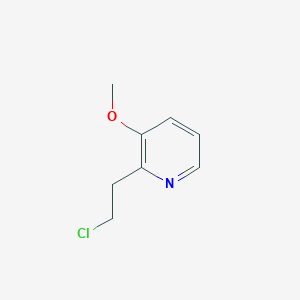
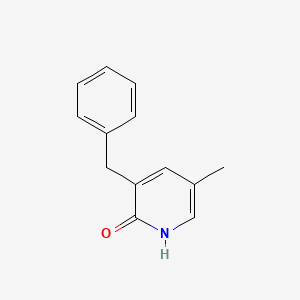
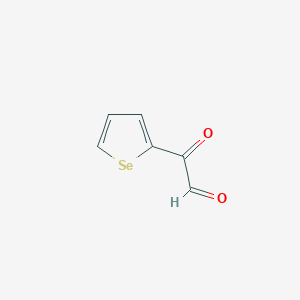
![(2-Bromoimidazo[1,2-a]pyridin-6-yl)methanol](/img/structure/B12974311.png)
